Introduction: A Chiral Building Block of Pharmaceutical Significance
Introduction: A Chiral Building Block of Pharmaceutical Significance
An In-Depth Technical Guide to the Chemical Properties of N-Acetylindoline-2-carboxylic Acid
N-Acetylindoline-2-carboxylic acid is a heterocyclic organic compound that holds significant importance as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it is a derivative of indoline-2-carboxylic acid, featuring an acetyl group attached to the nitrogen atom of the indoline ring system. This modification enhances stability and alters reactivity, making it a versatile precursor in multi-step synthetic pathways.
Its primary value lies in its stereochemistry. The C-2 position is a chiral center, and the separation and utilization of its specific enantiomers, particularly the (S)-enantiomer, are crucial for the synthesis of several key drugs. For instance, (S)-N-Acetylindoline-2-carboxylic acid is a pivotal intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, tailored for researchers and professionals in drug development and organic synthesis.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure N-Acetylindoline-2-carboxylic acid is a multi-stage process that begins with the synthesis of the corresponding indole derivative, followed by reduction, acetylation, and ultimately, chiral resolution.
Core Synthesis Pathway
A common industrial approach involves a three-step sequence starting from readily available materials.[2][3]
-
Fischer Indole Cyclization: The synthesis typically commences with the Fischer indole cyclization of a 2-phenylhydrazone derivative of pyruvic acid. This acid-catalyzed reaction forms the indole ring system, yielding indole-2-carboxylic acid.[2] The choice of acid catalyst, such as hydrobromic acid (HBr), and reaction conditions are critical to optimize the yield and minimize side reactions.[3]
-
N-Acetylation: The nitrogen of the resulting indole-2-carboxylic acid is then acylated. This is commonly achieved using acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] This step yields N-acetyl-indole-2-carboxylic acid.
-
Reduction: The indole double bond is subsequently reduced to the corresponding indoline. This reduction is a critical step to form the saturated heterocyclic core of the target molecule.
Caption: General synthetic workflow to produce racemic N-Acetylindoline-2-carboxylic acid.
Experimental Protocol: Synthesis of Racemic N-Acetylindoline-2-carboxylic Acid
The following protocol is a synthesized representation based on established methodologies.[3]
-
Acetylation of Indole-2-carboxylic Acid:
-
To a solution of indole-2-carboxylic acid in acetone, add 4-dimethylaminopyridine (catalytic amount) and triethylamine.
-
Stir the mixture at 40-50°C for approximately 15 minutes.
-
Cool the reaction to 20°C and slowly add acetic anhydride, maintaining the temperature between 20-25°C.
-
Continue stirring for 45 minutes post-addition.
-
Pour the reaction mixture into an ice-water mixture containing hydrochloric acid and stir for 1 hour at 15°C to precipitate the product.
-
Filter the solid, wash with ice water, and dry to yield N-acetyl-indole-2-carboxylic acid.
-
-
Reduction to N-Acetylindoline-2-carboxylic Acid:
-
The N-acetyl-indole-2-carboxylic acid is then subjected to reduction. Specific conditions for this step can vary but often involve catalytic hydrogenation or other standard reduction methods for indole systems. This yields the final racemic product.
-
Chiral Resolution: Isolating the Enantiomers
Since most pharmaceutical applications require a single enantiomer, the resolution of the racemic mixture is the most critical step.[1] This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
The principle involves reacting the racemic carboxylic acid with an optically pure chiral base. This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution. The crystallized salt is then isolated, and the desired enantiomer of the carboxylic acid is liberated by treatment with a strong acid.
Commonly used resolving agents include:
-
(S)- or (R)-phenylglycinol[1]
-
(1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol[2]
-
(+)-(1S,2R)-Norephedrine[2]
Caption: Workflow for the chiral resolution of N-Acetylindoline-2-carboxylic acid.
Physicochemical Properties
The fundamental physical and chemical properties of N-Acetylindoline-2-carboxylic acid are summarized below. These values are critical for handling, formulation, and reaction optimization.
| Property | Value | Source |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | [4] |
| CAS Number | 82923-75-9 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4][5] |
| Molecular Weight | 205.21 g/mol | [4][7] |
| Appearance | Beige to brown powder/solid | [8][9] |
| Melting Point | Data for the parent indoline-2-carboxylic acid is ~168-177°C (dec.)[8]; the N-acetyl derivative's melting point may vary. | |
| Solubility | Slightly soluble in water. Soluble in solvents like DMSO and Methanol (slightly).[8][9] | |
| pKa | ~2.04 ± 0.20 (Predicted) | [8][9] |
| XLogP3-AA | 0.9 | [4] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of N-Acetylindoline-2-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[10][11]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This characteristic broadening is due to strong hydrogen bonding between the carboxylic acid dimers.[11]
-
C=O Stretch (Amide): A strong, sharp absorption band appears around 1650-1690 cm⁻¹. The exact position is influenced by the resonance between the nitrogen lone pair and the carbonyl group.[10]
-
C=O Stretch (Carboxylic Acid): A strong absorption is typically observed around 1700-1725 cm⁻¹. This peak may sometimes overlap with the broad O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.
-
Aromatic Protons: Signals for the four protons on the benzene ring of the indoline structure are expected in the aromatic region, approximately 7.0-7.8 ppm.
-
Indoline Protons (C2-H and C3-H₂): The aliphatic protons on the five-membered ring will appear more upfield. The C2 proton, being adjacent to both the nitrogen and the carboxylic acid, will be a multiplet. The C3 methylene protons will appear as distinct multiplets.
-
Acetyl Protons (-COCH₃): A sharp singlet, typically around 2.0-2.3 ppm, integrating to three protons.[12] Due to restricted rotation around the N-C(O) amide bond, it is possible to observe two distinct singlets for the acetyl group, corresponding to cis and trans rotamers, a phenomenon noted in similar structures.[12][13]
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (160-180 ppm), one for the carboxylic acid carbonyl and one for the amide carbonyl.[10]
-
Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.
-
Aliphatic Carbons: Signals for C2 and C3 of the indoline ring.
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group, typically around 20-25 ppm.
Mass Spectrometry
In mass spectrometry, N-Acetylindoline-2-carboxylic acid is expected to show a clear molecular ion peak (M⁺). A characteristic fragmentation pattern involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion, which is often a prominent peak in the spectrum.[12][14]
Chemical Reactivity and Applications
The reactivity of N-Acetylindoline-2-carboxylic acid is dictated by its three primary functional components: the carboxylic acid, the tertiary amide, and the aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine using coupling agents like HBTU).[13] These reactions are fundamental to its use in building larger molecules.
-
Deacetylation: The N-acetyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the parent indoline-2-carboxylic acid.[2] This is a crucial step in syntheses where the acetyl group serves as a temporary protecting group.
-
Low Reactivity Challenges: Studies have noted that the sterically hindered nature of the indoline ring can lead to low reactivity in peptide coupling reactions. Furthermore, dipeptides containing this moiety show a strong inclination to form diketopiperazines upon N-terminus deprotection, which presents a synthetic challenge that must be carefully managed.[13]
The primary application of N-Acetylindoline-2-carboxylic acid, particularly its (S)-enantiomer, is as a high-value intermediate in the pharmaceutical industry for the synthesis of ACE inhibitors.[1]
Conclusion
N-Acetylindoline-2-carboxylic acid is more than a simple heterocyclic compound; it is a meticulously designed chiral building block whose chemical properties are tailored for asymmetric synthesis. Its preparation via a multi-step process culminating in a critical chiral resolution highlights the precision required in modern pharmaceutical manufacturing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is indispensable for any scientist or researcher working on the synthesis of indoline-containing therapeutic agents. The insights provided in this guide serve as a foundational reference for optimizing its use in the complex and demanding field of drug development.
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